molecular formula C10H16N4O3 B6647045 2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid

2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid

Cat. No.: B6647045
M. Wt: 240.26 g/mol
InChI Key: ALQDXODNVUFUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.

    Introduction of the acetic acid moiety: This step involves the reaction of the triazole intermediate with a suitable acetic acid derivative.

    Attachment of the 2,2-Dimethylpropanoylamino group: This is usually done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid exerts its effects is primarily through its role in click chemistry. The compound acts as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of triazole rings. This reaction is highly specific and efficient, making it valuable for various applications in chemical biology and materials science.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(2,2-dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)9(17)11-4-7-5-14(13-12-7)6-8(15)16/h5H,4,6H2,1-3H3,(H,11,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQDXODNVUFUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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